molecular formula C12H21ClN2O3 B2481976 Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate CAS No. 1353947-81-5

Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B2481976
CAS No.: 1353947-81-5
M. Wt: 276.76
InChI Key: YKXABQJNCSOJOE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate (Molecular Formula: C12H21ClN2O3) is a specialized piperazine derivative that serves as a valuable bifunctional synthetic intermediate in organic and medicinal chemistry research . The compound features two key reactive sites: a chloroacetyl group, which is a potent alkylating agent, and a tert-butoxycarbonyl (Boc) protected secondary amine. The Boc protecting group is widely used to mask the amine functionality, making it stable to a variety of reaction conditions while allowing for its facile deprotection under mild acidic conditions when needed . This molecular architecture makes it a versatile building block for the construction of more complex molecules, particularly in the synthesis of compound libraries for drug discovery. Its structure is related to other patented piperazine-carboxylate compounds that have been investigated for potential therapeutic applications, highlighting the relevance of this scaffold in early-stage research . The presence of the chloroacetyl group allows researchers to readily attach the piperazine ring system to nucleophiles, facilitating the exploration of structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-9-8-14(10(16)7-13)5-6-15(9)11(17)18-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXABQJNCSOJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-chloroacetyl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of dichloromethane as a solvent and trifluoroacetic acid as a catalyst. The reaction is carried out at room temperature, and the progress is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of automated reactors and precise control of reaction parameters. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Hydrolysis Conditions: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation may produce a ketone or carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Drug Design and Synthesis
Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate serves as a scaffold in the design of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases, particularly in the fields of antimicrobial and anticancer therapies. The chloroacetyl group is particularly notable for its role in enhancing the reactivity and binding affinity of the compound to biological targets.

Biological Activity
The compound exhibits promising biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against a range of bacterial strains.
  • Anticancer Activity : Research indicates potential mechanisms that may inhibit cancer cell proliferation, making it a candidate for further development in oncology.

Comparative Analysis with Related Compounds

The versatility of piperazine derivatives is highlighted by comparing this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylateContains a chloroethyl groupDifferent alkyl halide substituent
Tert-butyl 2-methylpiperazine-1-carboxylateLacks chloroacetyl substitutionServes as a precursor for various modifications
Tert-butyl 4-(3-chloropropionyl)piperazine-1-carboxylateIncorporates a chloropropionyl groupVariation in chain length and substitution

This table illustrates how modifications in substituents can lead to different biological properties and potential therapeutic uses.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of related piperazine derivatives, emphasizing their potential as drug candidates:

  • Anticancer Studies : A study investigated the effects of piperazine derivatives on cancer cell lines, demonstrating that compounds with similar structures to this compound showed significant inhibition of cell growth through apoptosis induction .
  • Neuroprotective Effects : Another research highlighted the neuroprotective properties of piperazine derivatives against amyloid-beta toxicity in astrocytes, suggesting that modifications like those found in this compound could enhance neuroprotective activities .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Chloroacetyl vs. Bromoacetyl : The chloroacetyl group (target compound) offers higher electrophilicity than bromoacetyl (compound 95), facilitating faster nucleophilic substitutions. However, bromoacetyl derivatives are preferred for generating diazo compounds .
  • Aryl vs. Acetyl Substituents : Halogenated aryl derivatives (e.g., compound in ) exhibit distinct electronic properties, enabling π-π stacking in crystal structures, whereas acetyl groups enhance reactivity for further functionalization .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point/Physical State Purity (%) Applications
Target compound 304.79* Yellow oil >90 Intermediate for GPR183 agonists
Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate 297.32 Crystalline solid >95 C–H insertion reactions
UNC4684 (4) 483.56 Orange solid 15 (yield) Antimalarial candidate
Tert-butyl 4-(2-fluorophenyl)-2-methylpiperazine-1-carboxylate 294.36 Solid >95 Kinase inhibitor precursor

*Calculated based on formula $ C{12}H{21}ClN2O3 $.

Notes:

  • The target compound’s liquid state contrasts with crystalline analogs (e.g., diazo derivative), impacting purification strategies .
  • Lower yields in compounds like UNC4684 highlight challenges in multi-step syntheses .

Biological Activity

Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate is an organic compound with a piperazine structure that includes a tert-butyl group and a chloroacetyl moiety. Its molecular formula is C12H18ClN2O2C_{12}H_{18}ClN_{2}O_{2} and it has a molecular weight of approximately 248.73 g/mol. The compound is characterized by its white to off-white powder form and solubility in organic solvents like dichloromethane and ethanol, while being insoluble in water.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with chloroacetyl chloride. This reaction typically yields the desired acylated product in good yields.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating potential therapeutic applications.

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of piperazine derivatives, including those with chloroacetyl substitutions. These compounds have shown activity against various bacterial strains, suggesting their utility in combating drug-resistant pathogens. Specifically, studies have indicated that modifications to the piperazine structure can enhance antimicrobial efficacy, with some derivatives demonstrating significant inhibitory concentrations against resistant strains .

The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets at the cellular level. While detailed mechanisms remain under investigation, it is believed that the chloroacetyl group plays a critical role in binding to target proteins, potentially disrupting essential cellular processes .

Case Studies

Several case studies illustrate the biological activity of related piperazine compounds:

  • Piperazino Urea Derivatives : A study involving substituted piperazino groups demonstrated substantial potency against specific enzymes, suggesting that similar modifications could enhance the activity of this compound .
  • In Vivo Studies : In vivo pharmacokinetic studies have shown that compounds with similar structures exhibit favorable absorption and distribution profiles, which may be applicable to this compound as well .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylateContains a chloroethyl groupDifferent alkyl halide substituent
Tert-butyl 2-methylpiperazine-1-carboxylateLacks chloroacetyl substitutionServes as a precursor for various modifications
Tert-butyl 4-(3-chloropropionyl)piperazine-1-carboxylateIncorporates a chloropropionyl groupVariation in chain length and substitution

This table highlights how structural variations can influence biological activity and therapeutic potential within piperazine derivatives.

Q & A

Q. Q10. What strategies enable enantioselective synthesis of chiral analogs?

A:

  • Chiral auxiliaries: Use tert-butyl oxazolidinones to induce asymmetry during piperazine functionalization.
  • Catalytic asymmetric synthesis: Employ organocatalysts (e.g., cinchona alkaloids) for kinetic resolution.
  • HPLC enantioseparation: Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

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